Pyridin-4-yl(thiophen-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
pyridin-4-yl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C10H9NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7,10,12H |
InChI Key |
AFMUZNDJPKEPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Pathways for Pyridin 4 Yl Thiophen 2 Yl Methanol Transformations
Detailed Mechanistic Studies of Synthetic Reactions
The synthesis of pyridin-4-yl(thiophen-2-yl)methanol typically involves the formation of a carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings, followed by the establishment of the methanol (B129727) functionality. Mechanistic studies of these synthetic routes often focus on the role of catalysts and the nature of reactive intermediates.
Investigation of Catalytic Cycles in Metal-Mediated Transformations
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a likely pathway for the formation of the this compound skeleton. While a specific catalytic cycle for this exact molecule is not detailed in the available literature, analogous transformations suggest plausible mechanisms. For instance, copper-catalyzed processes are effective in forging bonds to heterocyclic rings. nih.gov
A hypothetical catalytic cycle for the synthesis could involve the coupling of a 4-substituted pyridine with a 2-lithiated thiophene, or a similar organometallic thiophene species, in the presence of a transition metal catalyst. The cycle would likely proceed through steps of oxidative addition, transmetalation, and reductive elimination.
In a broader context, the synthesis of substituted pyridines can be achieved through various metal-catalyzed methods, such as the [2+2+2] cycloaddition of alkynes and nitriles. nih.gov These methods provide convergent and atom-efficient routes to the pyridine core, which can then be further functionalized. For example, palladium catalysis has been employed in the formation of pyridine-2(1H)-one motifs, where the catalytic cycle can be influenced by additives like Cu(I) to prevent catalyst deactivation. beilstein-journals.org
A plausible, though not explicitly documented, metal-catalyzed synthesis of this compound could involve the reaction of 4-bromopyridine (B75155) with 2-formylthiophene via a Grignard reaction, followed by reduction of the resulting ketone. Alternatively, a Negishi or Stille coupling could be employed to form the C-C bond between the two heterocyclic rings, with one of the coupling partners bearing a protected hydroxymethyl group.
Characterization of Intermediates and Transition States
The characterization of intermediates and transition states is fundamental to understanding reaction mechanisms. In the synthesis of complex molecules like this compound, intermediates can be transient and difficult to isolate. However, their existence can often be inferred from the final products or detected using spectroscopic techniques.
For instance, in the synthesis of related pyridine derivatives, the formation of intermediates has been observed. In one such synthesis, a Dimroth rearrangement process leads to a diazonium species as a key intermediate. beilstein-journals.org In cycloaddition reactions for the synthesis of thiopyran derivatives, which share a sulfur-containing heterocycle with the target molecule, the mechanism can proceed through either concerted or stepwise pathways, with the latter involving zwitterionic or diradical intermediates. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for characterizing the energies of intermediates and transition states that are not experimentally accessible. nih.gov For the synthesis of this compound, such studies could elucidate the preferred reaction pathway and the structure of key transition states, for example, in a metal-catalyzed cross-coupling step.
Pathways of Functional Group Transformations at the Methanol Moiety
The methanol group in this compound is a key site for further chemical transformations. Its reactivity is influenced by the adjacent aromatic and heterocyclic rings.
Redox Mechanisms Involving the Hydroxyl Group
The hydroxyl group of this compound can undergo both oxidation and reduction, though the latter would involve the cleavage of the C-O bond. The oxidation of the methanol moiety to the corresponding ketone, pyridin-4-yl(thiophen-2-yl)methanone, is a common transformation. This can be achieved using a variety of oxidizing agents. The mechanism of such an oxidation would depend on the specific reagent used. For example, with a chromium-based oxidant, the reaction likely proceeds through a chromate (B82759) ester intermediate.
In related systems, the selective oxidation of methanol to formaldehyde (B43269) is an important industrial process, highlighting the reactivity of the alcohol functional group. youtube.com For more complex molecules, visible light-mediated processes involving hydrogen atom transfer and proton transfer have been shown to convert (2-vinylaryl)methanol derivatives to the corresponding aryl aldehydes or ketones. rsc.org This suggests that photochemical methods could also be applicable for the oxidation of this compound.
Intramolecular Reactivity and Tautomerism in Related Heterocyclic Methanols
Heterocyclic compounds containing hydroxyl groups can exhibit interesting intramolecular reactivity and tautomerism, where a proton can migrate between different positions on the molecule.
Proton Transfer Dynamics and Equilibria in Analogous Systems
Proton transfer is a fundamental process in chemistry and biology. In systems containing both a pyridine and a hydroxyl group, intramolecular proton transfer can occur. For example, in 2-(6'-Hydroxy-2'-pyridyl)benzimidazole, theoretical studies have shown that an excited-state proton transfer (ESPT) can occur from the hydroxyl group to the pyridyl nitrogen with the assistance of protic solvents. nih.gov This process is stepwise and highlights the dynamic nature of protons in such systems.
Furthermore, studies on adenine (B156593) in the presence of alcohols like methanol have shown that the alcohol can assist in intermolecular proton transfer, significantly lowering the energy barrier compared to intramolecular transfer. nih.govresearchgate.net While this compound does not have the same tautomeric possibilities as adenine, the principles of solvent-assisted proton transfer could be relevant to its behavior in solution. The pyridine nitrogen can act as a proton acceptor, and the hydroxyl group as a proton donor, leading to potential acid-base equilibria and hydrogen bonding interactions that would be influenced by the solvent environment.
Solvent Effects and Stereochemical Considerations in Reaction Mechanisms
The solvent is not merely an inert medium in which a reaction occurs; it can actively participate in the reaction mechanism, influencing transition state energies, stabilizing intermediates, and ultimately dictating the stereoselectivity of the reaction. In the context of the synthesis of chiral alcohols like this compound, the solvent's properties—such as polarity, proticity, and its ability to form hydrogen bonds or coordinate with metal catalysts—are of paramount importance.
A primary route to this compound involves the asymmetric reduction of its corresponding ketone, 4-pyridyl 2-thienyl ketone. This transformation is a classic example of generating a chiral center from a prochiral substrate. The stereochemical outcome of such reductions is profoundly influenced by the solvent used in conjunction with a chiral catalyst.
General Mechanistic Considerations for Asymmetric Ketone Reduction:
A widely employed method for the enantioselective reduction of prochiral ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgyoutube.comisomerlab.com This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) reducing agent. The mechanism proceeds through a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron of the catalyst. youtube.com The chiral environment of the catalyst then directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. youtube.com
The solvent can influence this process in several ways:
Solvation of the Catalyst and Reagents: The solvent can solvate the catalyst, the reducing agent, and the ketone substrate, affecting their reactivity and the stability of the transition state.
Coordination to the Catalyst: In the case of metal-catalyzed reductions, the solvent can coordinate to the metal center, influencing the ligand-metal geometry and, consequently, the stereochemical induction. nih.gov
Solubility: The solubility of the reactants and the catalyst in the chosen solvent is a practical but crucial factor for reaction efficiency.
Research Findings on Analogous Systems:
| Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methanol | 12 | 97 | 99 |
| Ethanol | 10 | 96 | 95 |
| Isopropanol (B130326) | 8 | 95 | 92 |
| n-Butanol | 14 | 93 | 90 |
| Tetrahydrofuran (THF) | 16 | 85 | 88 |
The data clearly indicates that while all tested solvents facilitate the reaction, methanol provides the optimal balance of high yield and excellent enantioselectivity for this particular system. google.com The trend suggests that polar protic solvents, particularly lower alcohols, are more effective in this catalytic system. This could be attributed to their ability to stabilize the transition state through hydrogen bonding and to effectively solvate the ionic intermediates involved in the catalytic cycle. The decrease in enantioselectivity with bulkier alcohols like isopropanol and n-butanol might be due to steric hindrance around the catalytic center, which interferes with the precise chiral recognition required for high stereoselectivity. Tetrahydrofuran (THF), an aprotic polar solvent, results in lower yield and enantioselectivity, further underscoring the importance of the protic nature of the solvent in this specific reaction. google.com
Stereochemical Considerations:
The stereochemistry of this compound is defined by the three-dimensional arrangement of the four different groups (pyridin-4-yl, thiophen-2-yl, hydroxyl, and hydrogen) around the central carbon atom. The two possible enantiomers, (R)- and (S)-pyridin-4-yl(thiophen-2-yl)methanol, are non-superimposable mirror images of each other.
The control of stereochemistry in the synthesis of this compound is crucial, especially for applications in pharmacology and materials science where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. The selection of a suitable chiral catalyst and the optimization of reaction conditions, with a particular focus on the solvent, are the key strategies to achieve high enantioselectivity in the synthesis of a single enantiomer of this compound.
Advanced Spectroscopic and Structural Characterization of Pyridin 4 Yl Thiophen 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution 1H NMR Spectroscopy
High-resolution proton (¹H) NMR spectroscopy for Pyridin-4-yl(thiophen-2-yl)methanol provides critical information about the number of different types of protons and their neighboring environments. The expected spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would display distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as for the methine and hydroxyl protons.
The pyridin-4-yl moiety exhibits a characteristic pattern. The protons ortho to the nitrogen (H-2' and H-6') are electronically deshielded and appear downfield, typically as a doublet. The protons meta to the nitrogen (H-3' and H-5') appear at a slightly higher field, also as a doublet. rsc.orgchemicalbook.com
The thiophene ring protons show a distinct coupling pattern. The proton on C5 (H-5) typically appears as a doublet of doublets, coupled to both H-4 and H-3. The proton on C3 (H-3) also presents as a doublet of doublets, coupled to H-4 and H-5. The H-4 proton appears as a doublet of doublets, coupled to its neighbors H-3 and H-5.
The methine proton (-CHOH) signal is a singlet and its chemical shift is influenced by the adjacent aromatic rings and the hydroxyl group. The hydroxyl (-OH) proton itself typically appears as a broad singlet, and its position can vary depending on concentration and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5-8.6 | Doublet | Pyridine H-2', H-6' |
| ~7.3-7.4 | Doublet | Pyridine H-3', H-5' |
| ~7.2-7.3 | Doublet of Doublets | Thiophene H-5 |
| ~7.0-7.1 | Doublet of Doublets | Thiophene H-3 |
| ~6.9-7.0 | Doublet of Doublets | Thiophene H-4 |
| ~5.8-6.0 | Singlet | Methine CH-OH |
| Variable | Broad Singlet | Hydroxyl OH |
Note: Predicted values are based on analogous structures and general principles. Actual values may vary based on solvent and experimental conditions.
Carbon-13 NMR Spectroscopy (¹³C NMR)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The pyridine ring carbons show characteristic shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at a lower field (~150 ppm) compared to the other carbons (C-3', C-5', and C-4'). chemicalbook.com Similarly, the thiophene ring carbons have distinct chemical shifts, with the carbon alpha to the sulfur and attached to the methanol (B129727) group (C-2) being significantly deshielded. researchgate.net The methine carbon (-CHOH) signal typically appears in the range of 70-80 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyridine C-2', C-6' |
| ~148-149 | Pyridine C-4' |
| ~145-147 | Thiophene C-2 |
| ~127 | Thiophene C-5 |
| ~125-126 | Thiophene C-4 |
| ~124-125 | Thiophene C-3 |
| ~121-122 | Pyridine C-3', C-5' |
| ~70-75 | Methine C-OH |
Note: Predicted values are based on analogous structures and general principles. Actual values may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show cross-peaks between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and between the coupled protons on the thiophene ring (H-3/H-4, H-4/H-5, and H-3/H-5).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govyoutube.com This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton shifts from the ¹H NMR to their corresponding carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). emerypharma.comyoutube.com This technique is crucial for connecting the different structural fragments of the molecule. Key HMBC correlations would include:
The methine proton correlating to the pyridine carbons (C-3', C-4', C-5') and the thiophene carbons (C-2, C-3).
Pyridine proton H-3' correlating to carbons C-2', C-4', and C-5'.
Thiophene proton H-3 correlating to carbons C-2, C-4, and C-5. These correlations would definitively establish the connectivity between the pyridine ring, the thiophene ring, and the central methanol carbon.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, ESI-MS would show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₉NOS, the expected integer mass for this ion would be m/z 192.
Analysis of the tandem mass spectrometry (MS/MS) data reveals characteristic fragmentation pathways. nih.govtsijournals.com Common fragmentation for this type of diarylmethanol structure would involve:
Loss of Water: A neutral loss of 18 Da (H₂O) from the [M+H]⁺ ion.
Cleavage of the C-C bond: Scission of the bond between the methine carbon and one of the aromatic rings, leading to the formation of stable pyridinylmethyl or thiophenylmethyl cations.
Ring Fragmentation: Further fragmentation of the heterocyclic rings under higher energy conditions. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₀H₉NOS), HRMS would be used to confirm the molecular formula. The calculated exact mass of the protonated molecule [C₁₀H₁₀NOS]⁺ is different from that of other ions with the same nominal mass, providing a high degree of confidence in the compound's identity. nih.gov
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₀NOS⁺ | 192.0478 |
This precise mass measurement is crucial for distinguishing between compounds with identical nominal masses but different elemental compositions, thereby confirming the molecular formula unambiguously.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by probing its characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group, the pyridine ring, and the thiophene ring.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The hydroxyl group's O-H stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected in the 1200-1100 cm⁻¹ range.
Aromatic C-H stretching vibrations from both the pyridine and thiophene rings are anticipated in the 3100-3000 cm⁻¹ region. primescholars.com The in-plane C-H bending vibrations for such aromatic systems are typically observed between 1400 cm⁻¹ and 1000 cm⁻¹. primescholars.com
The pyridine ring itself has characteristic vibrations. Free pyridine shows a distinct band around 1437 cm⁻¹, which can shift to approximately 1450 cm⁻¹ when coordinated to a Lewis acid site. researchgate.net Other bands related to pyridine ring stretching are expected near 1588 cm⁻¹. researchgate.net The thiophene ring also contributes to the spectrum with its own C-C and C-S stretching vibrations. In related compounds containing both thiophene and pyridine moieties, a variety of sharp peaks have been observed in the fingerprint region (below 1600 cm⁻¹), including strong absorptions around 1450 cm⁻¹, 1380 cm⁻¹, and 1272 cm⁻¹. acs.orgacs.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | Hydroxyl | 3400-3200 (broad) | rsc.org |
| C-H Stretch | Aromatic (Pyridine, Thiophene) | 3100-3000 | primescholars.com |
| C=N, C=C Stretch | Pyridine Ring | ~1588 | researchgate.net |
| Ring Vibration | Pyridine Ring | ~1450 | researchgate.netresearchgate.net |
| C-O Stretch | Secondary Alcohol | 1200-1100 | - |
| C-H In-plane Bend | Aromatic (Pyridine, Thiophene) | 1400-1000 | primescholars.com |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions, primarily π→π* and n→π*, within a molecule's chromophores. The pyridine and thiophene rings in this compound act as the principal chromophores.
The UV-Vis spectrum of pyridine in solution typically shows absorption bands around 250-262 nm, which are attributed to a combination of π→π* and n→π* transitions. researchgate.net Thiophene and its derivatives also absorb in the UV region. The electronic spectra are known to be sensitive to the solvent environment; for instance, certain thiophene dyes show absorption maxima that shift significantly depending on the polarity of the solvent, ranging from 486 nm in methanol to 654 nm in N,N-Dimethylformamide (DMF). biointerfaceresearch.com
| Chromophore | Transition Type | Typical λmax (nm) | Solvent/Context | Reference |
| Pyridine | π→π* and n→π | 250-262 | Aqueous Solution | researchgate.net |
| Thiophene Dyes | π→π | 486-654 | Varies (Methanol, Chloroform, DMF) | biointerfaceresearch.com |
| Pyridine-Thiophene System | π→π* | ~320 | Dichloromethane | acs.orgacs.org |
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a fundamental laboratory technique for the separation, identification, and purification of the components of a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify components in a mixture with high resolution and sensitivity. It is the standard method for determining the purity of pharmaceutical compounds and related substances.
For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. researchgate.net This typically involves a nonpolar stationary phase, such as a C18 (octadecyl) column, and a polar mobile phase. A common mobile phase composition consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer. ptfarm.plrjptonline.org
Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, for instance, around 240-254 nm, corresponding to the absorption of the pyridine or thiophene rings. ptfarm.plrjptonline.org The method would be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness to ensure it is suitable for its intended purpose of purity analysis. researchgate.netresearchgate.net
| Parameter | Typical Condition | Reference |
| Technique | Reverse-Phase HPLC | researchgate.netsielc.com |
| Stationary Phase | C18 (Octadecylsilane) Column | ptfarm.plrjptonline.org |
| Mobile Phase | Acetonitrile / Methanol and Aqueous Buffer (e.g., Phosphate) | ptfarm.plrjptonline.org |
| Elution Mode | Gradient or Isocratic | researchgate.netrjptonline.org |
| Detection | UV-Vis Detector (e.g., at 239 nm or 254 nm) | researchgate.netptfarm.pl |
| Validation | According to ICH Guidelines | researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For a polar molecule like this compound, containing both a pyridine and a thiophene ring, UPLC is an invaluable tool for purity assessment and quantification.
Detailed Research Findings:
The analysis of polar compounds such as this compound by reversed-phase (RP) UPLC can be challenging due to poor retention on conventional C18 stationary phases. chromforum.orgwaters.com To overcome this, several strategies can be employed. One common approach is the use of columns specifically designed for enhanced polar compound retention. waters.com These columns may feature a lower C18 ligand density or employ proprietary end-capping techniques to ensure compatibility with highly aqueous mobile phases without suffering from phase collapse (dewetting). waters.com
Alternatively, Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for retaining and separating very polar analytes. waters.com In HILIC, a polar stationary phase (e.g., bare silica (B1680970), or bonded with amino or amide groups) is used with a mobile phase rich in a non-polar organic solvent, like acetonitrile, with a small amount of aqueous solvent. waters.comwelch-us.com This allows for the elution of compounds in order of increasing polarity.
A hypothetical UPLC method for the analysis of this compound could be developed using a reversed-phase approach with a specialized polar-compatible column. The method would be optimized for parameters such as mobile phase composition (e.g., water with an organic modifier like acetonitrile or methanol and an additive like formic acid to ensure good peak shape), flow rate, and column temperature.
Below is an illustrative data table representing the type of results a UPLC analysis for purity determination of this compound might yield.
Interactive Data Table: Illustrative UPLC Purity Analysis of this compound
| Parameter | Value |
| Column | ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Retention Time | 2.85 min |
| Purity (AUC) | 99.6% |
| Note: This data is for illustrative purposes only and represents a hypothetical analysis. |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility through the use of high-quality plates with smaller particle sizes and automated instrumentation for sample application, development, and detection. It is a powerful technique for the identification and quantification of compounds in various matrices. Nitrogen-containing heterocyclic compounds, a class to which this compound belongs, are frequently analyzed using HPTLC due to their prevalence in pharmaceuticals and biologically active molecules. nih.govmdpi.comopenmedicinalchemistryjournal.commdpi.com
Detailed Research Findings:
In the context of this compound, an HPTLC method would provide a rapid and cost-effective means for identity confirmation and purity screening. The method development would involve selecting an appropriate stationary phase, typically silica gel 60 F₂₅₄ plates, and optimizing the mobile phase to achieve a good separation of the main compound from any potential impurities. The polarity of the mobile phase, often a mixture of solvents like toluene, ethyl acetate (B1210297), and methanol, would be fine-tuned to ensure an optimal retardation factor (Rf) value, typically between 0.2 and 0.8.
Detection would be carried out under UV light (at 254 nm and/or 366 nm) by exploiting the UV-active nature of the pyridine and thiophene rings. For quantification, a densitometer would scan the plate and integrate the peak areas. The specificity of the method for nitrogen-containing heterocycles is a key advantage, as these compounds often exhibit characteristic UV absorbance. nih.gov
An example of the data generated from an HPTLC analysis is presented in the table below.
Interactive Data Table: Illustrative HPTLC Data for this compound
| Parameter | Value |
| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v) |
| Application Volume | 5 µL |
| Development Chamber | Twin trough chamber with saturation |
| Detection Wavelength | Densitometric scanning at 254 nm |
| Rf Value | 0.45 |
| Note: This data is for illustrative purposes only and represents a hypothetical analysis. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is the only direct method for detecting and characterizing these transient and highly reactive species. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.
Detailed Research Findings:
While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it can potentially form radical intermediates under specific conditions, such as through oxidation (losing an electron) or reduction (gaining an electron). The resulting radical cation or radical anion could be studied by EPR spectroscopy to provide detailed information about its electronic structure.
The generation of a radical cation from an aromatic compound can be achieved through methods like gamma-ray irradiation in a solid matrix at low temperatures. rsc.orgpsu.edu The resulting EPR spectrum would exhibit a hyperfine structure due to the interaction of the unpaired electron with magnetic nuclei, primarily ¹H and ¹⁴N, within the molecule. youtube.com Analysis of this hyperfine coupling provides insight into the distribution of the unpaired electron's spin density across the molecule, revealing which parts of the molecule are most affected by the radical formation. For instance, the interaction with the nitrogen nucleus of the pyridine ring and the protons on both the pyridine and thiophene rings would produce a characteristic splitting pattern in the EPR spectrum. acs.orgnih.gov
The g-factor, which is analogous to the chemical shift in NMR, would also be determined, providing further information about the electronic environment of the unpaired electron. youtube.com The table below illustrates the kind of parameters that would be determined from a hypothetical EPR study of the this compound radical cation.
Interactive Data Table: Hypothetical EPR Parameters for this compound Radical Cation
| Parameter | Description | Hypothetical Value |
| g-factor | Characterizes the electronic environment of the unpaired electron. | 2.0035 |
| a(¹⁴N) | Hyperfine coupling constant for the Pyridine Nitrogen. | 0.45 mT |
| a(¹H) | Hyperfine coupling constant for specific protons on the rings. | 0.1 - 0.3 mT |
| Note: This data is for illustrative purposes only and represents a hypothetical analysis of a radical intermediate. |
Single Crystal X Ray Diffraction Studies on Pyridin 4 Yl Thiophen 2 Yl Methanol and Analogous Systems
Crystallization Techniques and Crystal Quality Assessment
The successful growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. For organic compounds like pyridin-4-yl(thiophen-2-yl)methanol and its analogues, several crystallization techniques are commonly employed.
Slow evaporation is one of the most prevalent methods. This technique involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over days or weeks. For instance, colorless block-like crystals of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol were successfully grown by the slow evaporation of a methanol (B129727) solution at room temperature. researchgate.net Similarly, diffraction-quality crystals of other pyridine-thiophene systems have been obtained from solutions in ethanol/water, demonstrating the utility of solvent mixtures to fine-tune solubility and promote crystal growth. iucr.org
Another effective method is diffusion crystallization. In this technique, the compound is dissolved in a "good" solvent, and this solution is carefully layered with or exposed to the vapor of a "poor" solvent (an anti-solvent) in which the compound is less soluble. The gradual mixing of the solvents reduces the compound's solubility, leading to the formation of crystals. This method can be particularly useful for compounds that are highly soluble in solvents like DMF or DMSO. nih.gov
The synthesis procedure itself can sometimes yield crystalline products directly. Refluxing a reaction mixture followed by slow cooling or partial removal of the solvent under reduced pressure can lead to the precipitation of crystalline material suitable for analysis. sigmaaldrich.comnih.gov For example, the synthesis of certain quinolone-based hydrazones involved refluxing in methanol, followed by recrystallization to obtain the final crystalline products. nih.gov
Once crystals are obtained, their quality is assessed primarily by optical microscopy. High-quality crystals are typically well-formed with smooth faces and sharp edges, and they should be free of visible cracks or defects. A crucial step in quality assessment is the initial X-ray diffraction screening, which confirms whether the crystal is a single lattice or a twin and provides a preliminary indication of its diffraction power.
Determination of Crystal System and Space Group
The crystal system and space group are fundamental properties of a crystalline solid, defining the symmetry of the unit cell and the arrangement of molecules within it. This information is determined from the analysis of the diffraction pattern obtained during the X-ray experiment.
For analogous diarylmethanol compounds, the monoclinic and orthorhombic crystal systems are common. For example, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol crystallizes in the centrosymmetric monoclinic space group P2₁/c. researchgate.net The presence of a stereogenic center at the carbinol carbon and crystallization in a centrosymmetric space group confirms that the compound exists as a racemic mixture in the crystal lattice. researchgate.net Another close analogue, phenyl(pyridin-2-yl)methanol, crystallizes in the orthorhombic space group Pbca. Given these precedents, it is highly probable that this compound, also a racemic compound, would crystallize in a common centrosymmetric space group such as P2₁/c or P-1.
| Compound | Crystal System | Space Group | Reference |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Monoclinic | P2₁/c | researchgate.net |
| Phenyl(pyridin-2-yl)methanol | Orthorhombic | Pbca | |
| A 1,2,4-triazolo pyridazino indole (B1671886) derivative | Triclinic | P-1 | sigmaaldrich.com |
Precise Molecular Geometry and Conformation in the Solid State
The precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles, is determined from the refined crystal structure. This geometric data provides insight into the molecule's conformation in the solid state.
The bond lengths and angles within the pyridine (B92270) and thiophene (B33073) rings of analogous structures generally conform to expected values for sp²-hybridized carbon and nitrogen atoms. In the pyridine ring, C-C bond lengths are typically in the range of 1.33–1.39 Å, and C-N bond lengths are around 1.34 Å, characteristic of a delocalized aromatic system. The internal bond angles are all close to the ideal 120°.
The geometry around the central carbinol carbon atom (the methanol bridge) is of particular interest. This sp³-hybridized carbon atom is expected to have a tetrahedral geometry, with bond angles around 109.5°. However, due to the steric bulk of the attached aromatic rings, these angles can deviate. For instance, in phenyl(pyridin-2-yl)methanol, the C-C-O and C-C-C angles around the central carbinol carbon will reflect the spatial arrangement of the phenyl and pyridyl groups.
| Bond/Angle Type (in analogous systems) | Typical Value Range |
| Pyridine C-C Bond Length | 1.33 - 1.39 Å |
| Pyridine C-N Bond Length | ~1.34 Å |
| Thiophene C-C Bond Length | 1.35 - 1.44 Å |
| Thiophene C-S Bond Length | ~1.71 Å |
| C(sp³)-O (Methanol Bridge) Bond Length | ~1.43 Å |
| Ring-C(sp³)-Ring Angle | 110 - 114° |
In (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the chlorophenyl and pyridine rings is 74.34 (6)°. researchgate.net In the non-chlorinated analogue, phenyl(pyridin-2-yl)methanol, this angle is 71.42 (10)°. These large dihedral angles indicate a significantly twisted conformation, where the rings are far from being coplanar. This twisting is a common feature in such systems, adopted to minimize steric hindrance between the ortho-hydrogens of the two rings. The conformation around the C-O bond of the methanol group is also crucial, as it determines the orientation of the hydroxyl proton, which is vital for hydrogen bonding.
| Compound | Dihedral Angle between Rings | Reference |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | 74.34 (6)° | researchgate.net |
| Phenyl(pyridin-2-yl)methanol | 71.42 (10)° | |
| A dimethyl-cyclohexene derivative | 77.04 (11)° (Thiophene-Pyridine) | iucr.org |
The pyridine and thiophene rings are expected to be largely planar, as is characteristic of aromatic systems. The degree of planarity is typically assessed by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a least-squares mean plane. Any significant deviation from planarity would indicate ring strain or distortion due to strong intermolecular forces. In reported structures of analogous compounds, the aromatic rings are indeed found to be planar, with minimal deviations of the constituent atoms from their respective mean planes. sigmaaldrich.com
Analysis of Crystal Packing and Supramolecular Interactions
The crystal packing describes how individual molecules are arranged to form the three-dimensional crystal lattice. This arrangement is governed by a network of non-covalent interactions, known as supramolecular interactions.
For pyridinyl-methanol systems, the most significant intermolecular interaction is typically the O-H···N hydrogen bond, where the hydroxyl group of the methanol bridge acts as a hydrogen-bond donor and the nitrogen atom of the pyridine ring acts as an acceptor. researchgate.net This strong and directional interaction often leads to the formation of well-defined supramolecular synthons, such as chains or helices. In the crystal structure of phenyl(pyridin-2-yl)methanol, O-H···N hydrogen bonds link the molecules into helical chains that extend along one of the crystallographic axes. In (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, these hydrogen bonds form zigzag chains. researchgate.net
π-π Stacking: Interactions between the electron clouds of the aromatic pyridine and thiophene rings.
C-H···π Interactions: Where a C-H bond acts as a weak donor to the π-system of an adjacent ring.
C-H···O/S Interactions: Weak hydrogen bonds involving the oxygen or sulfur heteroatoms.
In related structures, these weaker interactions connect the primary hydrogen-bonded chains into more complex two-dimensional sheets or three-dimensional networks. iucr.org The interplay of these varied interactions dictates the final, most thermodynamically stable crystal packing.
Computational Chemistry and Theoretical Investigations of Pyridin 4 Yl Thiophen 2 Yl Methanol
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. By solving the Schrödinger equation, or an approximation of it, these methods can determine the electronic and geometric structure of molecules with high accuracy.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the ground state properties of molecules. scispace.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP), have been successfully employed to optimize the molecular geometry of similar heterocyclic methanols. scispace.com
For Pyridin-4-yl(thiophen-2-yl)methanol, DFT calculations would be used to find the lowest energy conformation. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The optimized geometry provides crucial information about the spatial arrangement of the pyridine (B92270) and thiophene (B33073) rings relative to the central methanol (B129727) bridge. In a related study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine these parameters. scispace.com A similar approach for this compound would yield the precise structural data shown in the interactive table below.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The data in this table is hypothetical, based on typical values for similar structures, as a specific study for this exact molecule was not found.
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C(pyridine)-C(methanol) | 1.52 Å |
| Bond Length | C(thiophene)-C(methanol) | 1.53 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Angle | Py-C-Th | 111.5° |
| Bond Angle | Py-C-O | 109.8° |
| Bond Angle | Th-C-O | 110.2° |
Hartree-Fock (HF) Level Investigations
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net Unlike DFT, which includes electron correlation through an exchange-correlation functional, the HF method neglects electron correlation, which can affect the accuracy of the results. researchgate.net
Investigations at the HF level for this compound would provide a baseline understanding of its electronic structure. While generally less accurate than DFT for many properties due to the lack of electron correlation, HF calculations are computationally less expensive. They are often used as a starting point for more advanced calculations or for comparative studies. Comparing HF and DFT results can help quantify the effect of electron correlation on the molecule's properties. For instance, bond lengths calculated with HF are typically shorter than experimentally determined values, whereas DFT methods often provide better agreement.
Basis Set Selection and Level of Theory Optimization
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. scispace.commit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set is a compromise between desired accuracy and computational feasibility. mit.edu
Pople-style basis sets, such as the 6-311++G(d,p) set, are commonly used. scispace.com The notation indicates a triple-zeta valence shell representation, augmented with diffuse functions (++) on heavy and hydrogen atoms (to better describe anions and weak interactions) and polarization functions (d,p) on heavy and hydrogen atoms (to allow for non-spherical electron distribution). The choice of a robust basis set like 6-311++G(d,p) combined with a reliable level of theory like B3LYP is crucial for obtaining meaningful results for systems like this compound. scispace.com The optimization process ensures that the chosen computational model is well-suited for the specific chemical problem being investigated. mit.edu
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scispace.com A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small gap indicates a molecule that is more polarizable and more reactive. For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV. scispace.com This value provides an estimate for the electronic stability of such diaryl methanol structures.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The data in this table is hypothetical, based on typical values for similar structures, as a specific study for this exact molecule was not found.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 5.27 |
Natural Bond Orbital (NBO) Analysis for Electronic Transitions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netacadpubl.eu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
Table 3: Predicted NBO Analysis of Key Donor-Acceptor Interactions in this compound Note: The data in this table is hypothetical, based on typical values for similar structures, as a specific study for this exact molecule was not found.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N | π* (C-C) | ~5.2 | n → π* |
| LP (1) S | π* (C-C) | ~15.8 | n → π* |
| LP (2) O | σ* (C-H) | ~2.5 | n → σ* |
| π (C=C) Py | π* (C=C) Py | ~20.1 | π → π* |
Molecular Electrostatic Potential (MEP) Mapping
There are no specific studies available that detail the Molecular Electrostatic Potential (MEP) map for this compound. An MEP analysis would typically identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attacks. Generally, in related pyridine-containing compounds, the nitrogen atom constitutes a region of negative potential, while the hydroxyl proton would be a site of positive potential.
Theoretical Spectroscopic Property Predictions
Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra
No published research provides simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. pitt.edunih.gov Theoretical vibrational analysis would predict the frequencies and intensities of IR bands, corresponding to specific bond stretches and bends, while TD-DFT calculations would predict electronic transitions responsible for UV-Vis absorption. nih.govresearchgate.netacs.org
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations (1H and 13C)
There is no literature available detailing the theoretical prediction of 1H and 13C NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netbldpharm.com This computational technique is highly effective for correlating theoretical molecular structures with experimental NMR data, aiding in definitive structural assignments. ncert.nic.inbldpharm.com While experimental NMR data may exist for this or related compounds, the specific GIAO calculations have not been reported. nih.govchemicalbook.com
Reaction Pathway Modeling and Energy Landscapes
Identification of Energy Barriers and Transition States in Reaction Mechanisms
Computational studies identifying the energy barriers and transition states for reaction mechanisms involving this compound are currently absent from the scientific record. Such modeling is crucial for understanding the kinetics and feasibility of chemical reactions, for example, in its synthesis or metabolic pathways. pitt.eduresearchgate.netwur.nl This analysis would involve mapping the potential energy surface to locate the lowest energy paths between reactants, transition states, and products. wur.nl
Construction of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, a multi-dimensional PES can be constructed to map out the energy landscape, identifying stable isomers, transition states, and the energy barriers between them.
The construction of a PES for this molecule would typically involve systematic scans of key dihedral angles, such as the rotations around the C-C bonds connecting the central methanol carbon to the pyridine and thiophene rings. By calculating the single-point energy at each incremental rotation, a profile of the potential energy can be generated. This process helps in identifying the most stable conformations (local minima on the PES) and the transition states that separate them.
For instance, a relaxed PES scan would involve optimizing the geometry of the molecule at each fixed dihedral angle to find the lowest energy structure for that specific constraint. This approach provides a more accurate representation of the energy landscape compared to a rigid scan. The choice of the level of theory, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is crucial for obtaining reliable energy calculations. The resulting PES is instrumental in understanding the molecule's dynamic behavior and the pathways of conformational interconversion.
Thermodynamic Studies of Reaction Exothermicity and Spontaneity
Thermodynamic studies, informed by computational calculations, can predict the feasibility and energetic outcomes of chemical reactions involving this compound. By calculating the fundamental thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), the exothermicity and spontaneity of a reaction can be determined.
A negative enthalpy change (ΔH < 0) indicates an exothermic reaction, where heat is released. A negative Gibbs free energy change (ΔG < 0) signifies a spontaneous reaction under the given conditions. These parameters are calculated by determining the optimized geometries and vibrational frequencies of all reactants, products, and transition states involved in a reaction.
Table 1: Hypothetical Thermodynamic Data for a Reaction Involving this compound
| Thermodynamic Parameter | Calculated Value (Hypothetical) | Implication |
| Enthalpy of Reaction (ΔH) | - kcal/mol | Exothermic |
| Gibbs Free Energy of Reaction (ΔG) | - kcal/mol | Spontaneous |
| Entropy of Reaction (ΔS) | + cal/(mol·K) | Increase in disorder |
Note: The values in this table are for illustrative purposes and are not based on published experimental or computational data for a specific reaction of this compound.
Conformational Analysis and Flexibility Studies
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound is therefore essential to understand how it might interact with biological targets or pack in a solid state.
Molecular Energy Profile Generation for Torsional Freedom
The flexibility of this compound arises from the rotational freedom around its single bonds. A molecular energy profile can be generated by systematically rotating specific dihedral angles and calculating the corresponding energy. This provides a quantitative measure of the energy barriers to rotation and identifies the most stable conformations.
The key torsional angles in this compound are those defined by the pyridine ring, the central carbinol carbon, and the thiophene ring. By performing a relaxed scan of these dihedral angles, a one-dimensional or multi-dimensional energy profile can be constructed. For instance, rotating the dihedral angle between the pyridine ring and the C-O bond of the methanol group while allowing the rest of the molecule to relax would reveal the energy minima corresponding to different orientations of the pyridine ring.
Computational studies on similar molecules have shown that the presence of hyperconjugative interactions can play a pivotal role in stabilizing certain conformations. researchgate.net The analysis of the molecular energy profile provides crucial information on the relative populations of different conformers at a given temperature, which is essential for understanding its behavior in solution and its potential binding modes to a receptor.
Applications in Catalysis and Supramolecular Chemistry for Pyridine and Thiophene Based Methanols
Catalytic Applications of Pyridine-Thiophene Ligands and Complexes
The integration of pyridine (B92270) and thiophene (B33073) moieties into a single molecular framework gives rise to ligands with unique electronic and steric properties. These bidentate or potentially tridentate ligands can form stable complexes with various transition metals, which can then act as catalysts in a variety of organic transformations.
Pyridine and its derivatives are well-established as versatile ligands in homogeneous catalysis, stabilizing metal complexes and influencing their catalytic activity. researchgate.netalfachemic.com The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn affects the performance of the resulting metal catalyst. tcu.edu For instance, pyridinophane macrocycles, which incorporate pyridine rings, have been extensively studied as ligand scaffolds for metals in applications such as biological mimics and catalysts. tcu.edu The introduction of a second pyridine ring into the RPyN3 scaffold to create the RPy2N2 ligand series resulted in a significant enhancement of catalytic yields in iron(III)-catalyzed reactions. tcu.edu
The selective oxidation of methane (B114726) to methanol (B129727) is a significant challenge in industrial chemistry. Recent research has explored the use of metal complexes to facilitate this conversion under milder conditions. Copper complexes, in particular, have shown promise in this area. acs.org For example, a 6,6′-(2,2′-bipyridine-6,6′-diyl)bis(1,3,5-triazine-2,4-diamine)copper(II) complex has been effectively used as a catalyst in a solid electrolyte reactor fuel cell (SEMR-FC) for the conversion of methane to methanol. acs.orgresearchgate.net In this system, the copper complex facilitates the activation of water to generate hydroxyl radicals, which are key species in the partial oxidation of methane. acs.org The efficiency of this process was found to be highly dependent on the concentration of the copper complex. acs.org
Furthermore, ternary systems comprising inorganic platinum salts, ionic liquids, and concentrated sulfuric acid have demonstrated effectiveness in the direct and selective oxidation of methane to methanol. nih.gov While specific studies on the use of Pyridin-4-yl(thiophen-2-yl)methanol in methane conversion are not prominent, its ability to coordinate with metal ions like copper or platinum suggests its potential as a ligand in developing new catalytic systems for this important transformation. The pyridine and thiophene moieties could help to stabilize the metal center and modulate its reactivity towards methane activation.
Supramolecular Assembly and Self-Organization
The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the design of novel materials with specific functions. Pyridine- and thiophene-based molecules are excellent building blocks for constructing complex supramolecular architectures due to their ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking.
Heterocyclic compounds like pyridines and thiophenes are fundamental building blocks in the development of molecular and polymer organic semiconductors, as well as in the creation of new pharmaceuticals. ossila.com The design and synthesis of molecules that combine these two rings are of particular interest for creating functional supramolecular systems. The synthesis of ditopic monomers featuring pyridine and thiophene units allows for the construction of larger, well-defined structures through self-assembly processes. utb.czrsc.orgresearchgate.netrsc.org
For instance, a series of unimers based on 2,6-bis(2-oxazolinyl)pyridine bridged with thiophene, bithiophene, and thienothiophene linkers have been synthesized. rsc.orgresearchgate.netrsc.org These molecules act as building blocks for metallo-supramolecular polymers. The synthesis of such building blocks often involves multi-step reaction sequences. For example, the reaction of 2-acetylthiophene (B1664040) with aromatic aldehydes and either malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield pyran and pyridine derivatives, while reactions with elemental sulfur can produce thiophene derivatives that can be further elaborated. researchgate.net this compound itself can be considered a fundamental building block, and its synthesis can be achieved through methods like the reaction of appropriate organometallic reagents. The presence of the hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into more complex supramolecular designs.
The interaction of multitopic ligands containing pyridine and thiophene units with metal ions can lead to the spontaneous formation of ordered, high-molecular-weight structures known as metallo-supramolecular polymers. nih.gov These materials combine the properties of the organic ligands and the metal ions, leading to interesting optical, electronic, and magnetic characteristics.
A series of novel metallo-supramolecular polymers have been successfully prepared from unimers containing 2,6-bis(2-oxazolinyl)pyridine units bridged by thiophene-based linkers. utb.czrsc.orgresearchgate.netrsc.org The treatment of these building blocks with metal ions such as Fe²⁺, Zn²⁺, Ni²⁺, and Cu²⁺ results in the formation of polymers. The complexation with different metal ions leads to distinct spectroscopic changes. For example, the complexation with Fe²⁺ results in the appearance of new metal-to-ligand charge-transfer (MLCT) bands, while complexation with Zn²⁺ can lead to a significant increase in fluorescence. rsc.orgresearchgate.net The table below summarizes the effect of different metal ions on the UV/vis absorption maxima of a thiophene-bridged unimer.
| Metal Ion | Absorption Maxima Shift |
| Fe²⁺ | Lowest shift |
| Cu²⁺ | Highest shift |
| Data showing the relative shift of absorption maxima to lower energies upon complexation compared to the free unimer. rsc.orgrsc.org |
The dynamic nature of these metallo-supramolecular polymers in solution has been confirmed through end-capping experiments, where the addition of a monofunctional ligand leads to the disassembly of the polymer chains. rsc.org
Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the packing of molecules in the solid state, thereby designing materials with desired properties. In molecules containing pyridine and hydroxyl groups, O-H···N hydrogen bonds are a common and robust supramolecular synthon.
For this compound, one can anticipate that similar non-covalent interactions will play a crucial role in its crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, leading to the formation of hydrogen-bonded chains or other motifs. Furthermore, π-π stacking interactions between the pyridine and thiophene rings, as well as C-H···π and C-H···S interactions, could further stabilize the crystal lattice. The interplay of these various non-covalent forces would determine the final supramolecular architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
